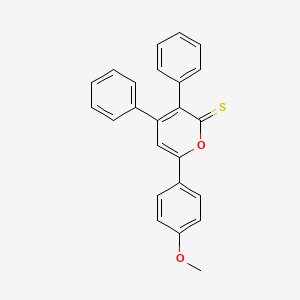![molecular formula C20H25N3O B12596812 2-([1,1'-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide CAS No. 915702-85-1](/img/structure/B12596812.png)
2-([1,1'-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,1’-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide is an organic compound that features a biphenyl group and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide typically involves the following steps:
Formation of the biphenyl intermediate: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of the piperazine moiety: The biphenyl intermediate is then reacted with a piperazine derivative under suitable conditions, such as in the presence of a base like potassium carbonate.
Acetylation: The final step involves the acetylation of the piperazine nitrogen using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Aplicaciones Científicas De Investigación
2-([1,1’-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Research: It is used as a ligand in receptor binding studies to understand its interaction with various biological targets.
Mecanismo De Acción
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl group may facilitate binding to hydrophobic pockets, while the piperazine moiety can interact with polar or charged residues. This dual interaction can modulate the activity of the target, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- 2-([1,1’-Biphenyl]-4-yl)-N-[2-(methylamino)ethyl]acetamide
- 2-([1,1’-Biphenyl]-4-yl)-N-[2-(dimethylamino)ethyl]acetamide
- 2-([1,1’-Biphenyl]-4-yl)-N-[2-(ethylamino)ethyl]acetamide
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide is unique due to the presence of the piperazine ring, which can enhance its binding affinity and specificity for certain biological targets compared to its analogs with simpler amine groups.
Propiedades
Número CAS |
915702-85-1 |
|---|---|
Fórmula molecular |
C20H25N3O |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
2-(4-phenylphenyl)-N-(2-piperazin-1-ylethyl)acetamide |
InChI |
InChI=1S/C20H25N3O/c24-20(22-12-15-23-13-10-21-11-14-23)16-17-6-8-19(9-7-17)18-4-2-1-3-5-18/h1-9,21H,10-16H2,(H,22,24) |
Clave InChI |
KCCDWZMQZKHVJR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CCNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



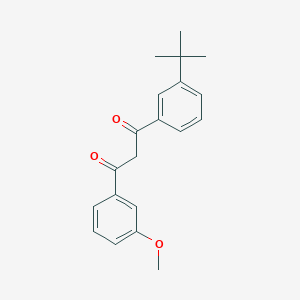
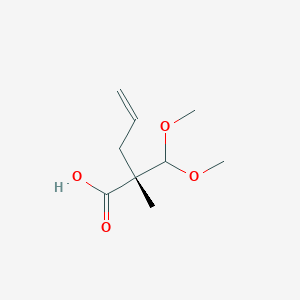
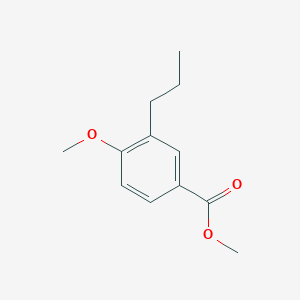
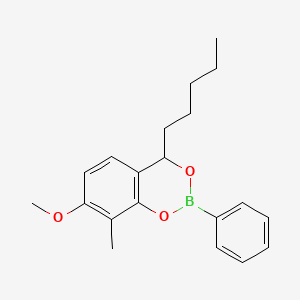
![Acetamide,N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-](/img/structure/B12596761.png)


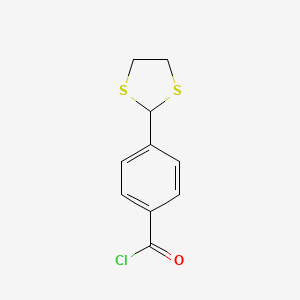
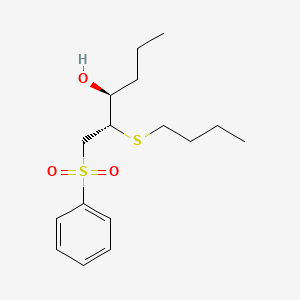
![5-Chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide](/img/structure/B12596825.png)
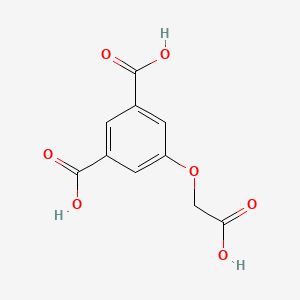
![6-[(4-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12596830.png)
